4,4-Dimethylpentanal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,4-dimethylpentanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-7(2,3)5-4-6-8/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWACSVTJIDBDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453698 | |
| Record name | 4,4-dimethylpentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926-36-3 | |
| Record name | 4,4-dimethylpentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-dimethylpentanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformations
The chemical behavior of 4,4-dimethylpentanal is largely dictated by its aldehyde functional group, which possesses an electrophilic carbonyl carbon susceptible to attack by nucleophiles. This inherent reactivity allows for a range of fundamental chemical transformations, which are critical for its utility in synthesis and mechanistic studies.
Table 1: Key Chemical Transformations of this compound
| Reaction Type | Reagent(s) | General Conditions | Primary Product(s) | Supporting Research |
| Oxidation | Potassium permanganate (B83412) (KMnO₄) | Acidic or neutral medium | 4,4-Dimethylpentanoic acid | |
| Oxidation | Chromium trioxide (CrO₃) | Acidic medium | 4,4-Dimethylpentanoic acid | |
| Reduction | Sodium borohydride (B1222165) (NaBH₄) | Methanol or ethanol (B145695) solvent | 4,4-Dimethylpentanol | |
| Reduction | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether solvent | 4,4-Dimethylpentanol | |
| Nucleophilic Addition | Grignard Reagent (RMgX) | Anhydrous ether solvent | Secondary alcohol | |
| Nucleophilic Addition | Hydride Ion (e.g., from NaBH₄, LiAlH₄) | (Covered by reduction) | Primary alcohol |
Detailed Research Findings on Reactivity:
The oxidation of this compound to 4,4-dimethylpentanoic acid is a standard transformation for aldehydes, readily achieved with common oxidizing agents . Similarly, reduction to the corresponding primary alcohol, 4,4-dimethylpentanol, is efficiently accomplished using hydride-reducing agents . These reactions are fundamental for interconverting functional groups in synthetic sequences.
Compound Name List
Catalytic Hydroformylation Approaches
Hydroformylation, also known as oxo synthesis, stands as a cornerstone industrial process for converting alkenes into aldehydes. rsc.org The reaction involves the addition of a formyl group (CHO) and a hydrogen atom across the carbon-carbon double bond of an alkene. In the case of this compound synthesis, the starting alkene is 3,3-dimethylbut-1-ene.
Regioselective Synthesis from 3,3-Dimethylbut-1-ene
The hydroformylation of 3,3-dimethylbut-1-ene can theoretically yield two isomeric aldehydes: the linear product, this compound, and the branched product, 2-methyl-3,3-dimethylbutanal. However, due to significant steric hindrance from the bulky tert-butyl group, the formation of the branched isomer is largely suppressed. jmcs.org.mxscielo.org.mxscielo.org.mx This inherent steric factor makes the hydroformylation of 3,3-dimethylbut-1-ene a highly regioselective reaction, almost exclusively yielding the desired linear aldehyde, this compound. jmcs.org.mxscielo.org.mxscielo.org.mxincatt.nl Studies using various catalyst systems have consistently reported the exclusive or near-exclusive formation of the linear product. scielo.org.mxincatt.nl
Investigation of Homogeneous Catalyst Systems for Hydroformylation
Homogeneous catalysts, which exist in the same phase as the reactants, are pivotal in achieving high efficiency and selectivity in hydroformylation reactions. Rhodium-based complexes are particularly effective for this transformation. numberanalytics.comgoogle.com
Rhodium carbonyl complexes, such as tetrarhodium dodecacarbonyl (Rh₄(CO)₁₂), are effective catalyst precursors for the hydroformylation of 3,3-dimethylbut-1-ene. researchgate.netacs.org In situ spectroscopic studies have identified the active catalytic species and intermediates, including RCORh(CO)₄ (where R is the neopentyl group), which are formed during the reaction. researchgate.net
The combination of rhodium precursors like Rh(acac)(CO)₂ with phosphine (B1218219) ligands is a widely employed strategy to enhance catalytic activity and selectivity. jmcs.org.mxrsc.org The addition of phosphine ligands, such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), to Rh(acac)(CO)₂ generates highly active cationic rhodium complexes. jmcs.org.mx For instance, the [Rh(κ²-P,P-dppe)₂]⁺ species has been shown to be a highly effective catalyst for the hydroformylation of 3,3-dimethylbut-1-ene. jmcs.org.mxscielo.org.mx
| Catalyst System | Substrate | Product(s) | Key Findings |
| Rh₄(CO)₁₂ | 3,3-Dimethylbut-1-ene | This compound, 2-methyl-3,3-dimethylbutanal | In situ FTIR studies identified key organometallic intermediates like RCORh(CO)₄ and minor rhodium cluster species. researchgate.net |
| Rh(acac)(CO)₂/dppe | 3,3-Dimethylbut-1-ene | This compound (exclusive) | The system with a 1:2 ratio of Rh to dppe, forming [Rh(κ²-P,P-dppe)₂]⁺, was the most active. jmcs.org.mxscielo.org.mx Steric hindrance led to the exclusive formation of the linear aldehyde. jmcs.org.mxscielo.org.mx |
Research has explored the use of bimetallic systems to enhance catalytic activity through synergistic effects. A notable example is the combination of rhodium and manganese carbonyls (Rh₄(CO)₁₂ and HMn(CO)₅). acs.orgnih.gov This mixed-metal system demonstrated a significant increase in the rate of hydroformylation of 3,3-dimethylbut-1-ene compared to the rhodium catalyst alone. acs.orgnih.gov The synergistic effect is attributed to a bimetallic catalytic binuclear elimination pathway, where the manganese hydride attacks the rhodium-acyl intermediate. nih.gov Similarly, a rhodium-molybdenum system has also been investigated. nih.gov In contrast, rhodium-ruthenium dual metal systems with tetradentate phosphine ligands have been developed for the hydroformylation of internal olefins, aiming for high normal-to-iso ratios. google.com
| Catalyst System | Substrate | Product | Key Findings |
| Rh₄(CO)₁₂ / HMn(CO)₅ | 3,3-Dimethylbut-1-ene | This compound | A dramatic increase in catalytic rate was observed due to a synergistic bimetallic binuclear elimination mechanism. acs.orgnih.gov |
| Rh₄(CO)₁₂ / (η⁵-C₅H₅)Mo(CO)₃H | 3,3-Dimethylbut-1-ene | Aldehyde product | Catalytic binuclear elimination was responsible for a portion of the product formation, but the formation of a weak hydrogen-bonded complex between the precursors led to an overall inhibition of the turnover frequency. nih.gov |
For instance, in the Rh(acac)(CO)₂ system, using two equivalents of dppe to form the cationic complex [Rh(κ²-P,P-dppe)₂]⁺ resulted in the highest activity for the hydroformylation of C6 alkenes, including 3,3-dimethylbut-1-ene. jmcs.org.mx The order of catalytic activity for simple alkenes was found to be Rh/2dppe > Rh/dppe > Rh/triphos > Rh/nPPh₃. jmcs.org.mxscielo.org.mx This highlights that both the type of phosphine (e.g., bidentate vs. monodentate) and the ligand-to-metal ratio are critical parameters in optimizing the catalytic system. The catalytic cycle is believed to proceed via a hydroacylation mechanism for the Rh/2dppe system. jmcs.org.mxscielo.org.mx
Bimetallic and Mixed-Metal Catalyst Systems.
Optimization of Reaction Conditions for Yield and Selectivity
Studies have shown that the hydroformylation of 3,3-dimethylbut-1-ene using a [Rh(dppe)₂]acac catalyst is faster at 100°C compared to more sterically hindered alkenes. scielo.org.mx The reaction is typically carried out in a suitable solvent like 1,4-dioxane. jmcs.org.mxscielo.org.mx The pressure of the syngas (a mixture of CO and H₂) is another critical variable that influences catalyst stability and activity. numberanalytics.com For instance, in a bimetallic Rh-Mn system, the reaction was studied under CO pressures of 1.0-4.0 MPa and H₂ pressures of 0.5-2.0 MPa at approximately 298 K. nih.gov The kinetics of product formation showed a dependence on the partial pressures of both CO and H₂. nih.gov
| Catalyst System | Temperature | Pressure (Syngas) | Solvent | Yield/Selectivity |
| [Rh(dppe)₂]acac | 100°C scielo.org.mx | Not specified | 1,4-Dioxane scielo.org.mx | Exclusive formation of this compound. scielo.org.mx |
| Rh₄(CO)₁₂ / HMn(CO)₅ | ~298 K nih.gov | P(CO) = 1.0-4.0 MPa, P(H₂) = 0.5-2.0 MPa nih.gov | n-hexane nih.gov | High selectivity for this compound with a significantly increased rate. nih.gov |
Oxidative Routes from Corresponding Alcohols
A primary and well-established method for the synthesis of this compound is through the oxidation of its corresponding primary alcohol, 4,4-dimethylpentan-1-ol. unizin.orgsmolecule.com This approach is a cornerstone of organic synthesis, where the conversion of an alcohol to an aldehyde represents a critical functional group transformation. unizin.org
Oxidation of Branched Pentanols (General Methodology)
The oxidation of primary alcohols, including branched pentanols like 4,4-dimethylpentan-1-ol, to aldehydes is a common and fundamental reaction in organic chemistry. unizin.orgbham.ac.uk The general principle involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which the hydroxyl group is attached. unizin.org This process can be carefully controlled to yield the aldehyde as the main product. bham.ac.uk However, primary alcohols can be further oxidized to carboxylic acids if the reaction is not managed properly. unizin.orgchemistryguru.com.sg
The reaction is typically carried out by treating the alcohol with a suitable oxidizing agent. unizin.org For branched primary alcohols, the steric hindrance provided by the branching can influence the reaction rate and selectivity. In the case of 4,4-dimethylpentan-1-ol, the bulky tert-butyl group can affect the accessibility of the reaction center to the oxidizing agent.
Selection of Oxidizing Agents and Controlled Reaction Parameters to Prevent Over-Oxidation
The key to successfully synthesizing this compound from its alcohol precursor lies in the careful selection of the oxidizing agent and the precise control of reaction conditions to prevent over-oxidation to 4,4-dimethylpentanoic acid. smolecule.combham.ac.uk
Several reagents have been developed for the mild oxidation of primary alcohols to aldehydes. libretexts.org These reagents are designed to be less aggressive than strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid under harsh conditions, which would lead to the formation of the carboxylic acid. unizin.orgchemistryguru.com.sg
Commonly Used Oxidizing Agents for Controlled Oxidation:
| Oxidizing Agent | Description | Reaction Conditions |
| Pyridinium chlorochromate (PCC) | A milder version of chromic acid that is effective for oxidizing primary alcohols to aldehydes without significant over-oxidation. libretexts.org | Typically used in a non-aqueous solvent like dichloromethane (B109758) (CH2Cl2). libretexts.org |
| Dess-Martin Periodinane (DMP) | A hypervalent iodine reagent that offers high yields and requires less rigorous conditions than many chromium-based oxidants. libretexts.org | Used in solvents such as dichloromethane at or below room temperature. libretexts.org |
| Potassium dichromate (K2Cr2O7) with immediate distillation | When a primary alcohol is heated with an acidified solution of potassium dichromate, the aldehyde formed can be immediately distilled off to prevent its further oxidation to a carboxylic acid. chemguide.co.uk | Requires careful temperature control and distillation setup. chemguide.co.uk |
To prevent over-oxidation, several strategies can be employed. Using a stoichiometric amount of the oxidizing agent, rather than an excess, can limit the extent of the reaction. chemguide.co.uk Low reaction temperatures also help to control the reactivity and minimize side reactions. Furthermore, the immediate removal of the aldehyde product from the reaction mixture as it forms, often by distillation, is a crucial technique to avoid its subsequent oxidation. chemguide.co.uk
Alternative and Emerging Synthetic Pathways
Beyond traditional oxidation methods, researchers have explored alternative and more novel approaches for the synthesis of this compound and other aldehydes. These emerging pathways often offer advantages in terms of selectivity, efficiency, and the use of more sustainable reagents.
Cobalt-Mediated Reactions (e.g., Photolysis or Thermolysis of Cobalt Complexes)
Cobalt-based catalysts have emerged as versatile tools in organic synthesis, including the formation of aldehydes. organic-chemistry.orgresearchgate.netresearchgate.net While direct photolysis or thermolysis of specific cobalt complexes for the synthesis of this compound is not extensively documented in readily available literature, the broader field of cobalt catalysis offers relevant possibilities. For instance, cobalt catalysts have been employed in hydroformylation reactions, which convert alkenes to aldehydes. google.com Although the hydroformylation of 3,3-dimethyl-1-butene (B1661986) with a cobalt catalyst was noted to produce this compound as a minor product, rhodium catalysts showed higher selectivity for the linear aldehyde.
More recent advancements in cobalt catalysis include photoredox-mediated cross-coupling reactions of aldehydes with other carbonyl compounds, highlighting the potential for cobalt to participate in aldehyde synthesis and transformation under mild, light-induced conditions. nih.gov These methods often involve radical intermediates and offer high chemo- and stereoselectivity. nih.gov
Grignard-Based Synthetic Transformations
Grignard reagents are powerful nucleophiles widely used for forming new carbon-carbon bonds. leah4sci.compressbooks.pub The synthesis of aldehydes using Grignard reagents typically involves their reaction with a suitable electrophile. A common strategy for preparing aldehydes is the reaction of a Grignard reagent with a formic acid derivative, such as an orthoformate.
For the synthesis of this compound, a potential Grignard-based route would involve the reaction of a neopentyl magnesium halide (e.g., neopentylmagnesium bromide) with a suitable one-carbon electrophile that can be converted to an aldehyde functional group. The Grignard reagent itself is formed by reacting an alkyl halide with magnesium metal in an ether solvent. leah4sci.com
Another application of Grignard reagents is in the synthesis of more complex molecules starting from aldehydes like this compound. For example, the 1,4-addition of a Grignard reagent to a furan-substituted derivative of this compound has been demonstrated.
Application of Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org The synthesis of aldehydes, including this compound, is an area where these principles can be effectively applied. acs.orginnoget.com
Key aspects of green chemistry in aldehyde synthesis include:
Use of Safer Reagents: Moving away from toxic and hazardous oxidizing agents like chromium-based compounds towards more environmentally benign alternatives is a primary goal. acs.org
Catalytic Methods: The use of catalysts, especially those based on abundant and less toxic metals, is preferred over stoichiometric reagents to minimize waste. innoget.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure, for example, through photoredox catalysis, reduces energy consumption. rsc.org
Use of Renewable Feedstocks: While not directly applied to this compound in the reviewed literature, the broader goal is to utilize renewable starting materials. innoget.com
Recent research has focused on developing greener oxidation methods. For instance, the use of molecular oxygen from the air as the primary oxidant in conjunction with a catalyst is a highly desirable green approach. innoget.com Additionally, light-induced autoxidation of aldehydes has been studied as a sustainable method. eurekalert.org The development of solvent-free or reactions in safer solvents also contributes to the greening of aldehyde synthesis. nih.gov For example, the oxidation of alcohols using gaseous nitrogen dioxide has been explored as a sustainable method that produces nitric acid as a recyclable by-product. nih.gov
Development of Environmentally Benign Synthetic Protocols
The pursuit of green chemistry principles has driven research towards developing more environmentally friendly methods for synthesizing aldehydes like this compound. A major focus has been on the catalyst, moving away from older, more hazardous systems towards more efficient and benign alternatives.
Historically, cobalt carbonyls were used for hydroformylation, but these required harsh conditions of high temperature and pressure. Modern protocols predominantly favor rhodium-based catalysts, which operate under significantly milder conditions, thereby reducing energy consumption and improving safety. The choice of ligands coordinated to the rhodium center is crucial for directing the reaction's selectivity and efficiency.
Research into benign reaction media has also been explored as an alternative to traditional organic solvents. For instance, studies on related processes have investigated high-temperature water (HTW) as a reaction medium, which is considered environmentally benign. researchgate.net The application of such a medium to the hydroformylation of 3,3-dimethylbut-1-ene could significantly reduce the environmental footprint by replacing volatile organic solvents.
Table 1: Comparison of Catalytic Systems for Hydroformylation
| Catalyst Type | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Cobalt Carbonyl | High Pressure & Temperature | Lower Cost | Harsh conditions, lower selectivity for linear aldehydes google.com |
| Rhodium-phosphine | Milder Pressure & Temperature | High selectivity for linear aldehydes, higher activity csic.es | Higher cost of rhodium |
| Rhodium with specialized ligands (e.g., Xantphos) | Atmospheric pressure, moderate temperature | Excellent selectivity, high yields under mild conditions researchgate.net | Ligand synthesis can be complex |
Exploration of Sustainable Solvents and Energy-Efficient Methodologies
The move towards sustainable chemical manufacturing necessitates a re-evaluation of all components of a synthetic process, including solvents and energy inputs.
Sustainable Solvents: Traditional hydroformylation reactions often employ inert organic solvents like toluene (B28343) or cyclohexane. google.comcsic.es However, due to their volatility and potential health and environmental hazards, there is a strong impetus to replace them with greener alternatives. whiterose.ac.uk Several bio-based or less toxic solvents have been identified as potential replacements in various organic syntheses. sigmaaldrich.comrsc.org Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-valerolactone (GVL) are considered more sustainable choices. sigmaaldrich.comrsc.orgchemrxiv.org Cyrene™, a solvent derived from cellulose, is another promising bio-based alternative to common dipolar aprotic solvents. researchgate.net The application of these solvents to the synthesis of this compound could substantially improve the process's green credentials by reducing toxicity and reliance on petrochemical feedstocks. rsc.orgchemrxiv.org
Table 2: Potential Sustainable Solvents for Aldehyde Synthesis
| Solvent | Source | Key Features |
|---|---|---|
| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based potential | Higher boiling point and favorable phase separation with water compared to THF. sigmaaldrich.com |
| Cyclopentyl methyl ether (CPME) | Synthetic | High boiling point, low peroxide formation, hydrophobic. sigmaaldrich.comrsc.org |
| γ-Valerolactone (GVL) | Bio-based | Biodegradable, non-toxic, high boiling point. sigmaaldrich.comchemrxiv.org |
Energy-Efficient Methodologies: Energy efficiency in chemical synthesis is primarily achieved by conducting reactions at lower temperatures and pressures. The development of highly active catalysts is paramount to achieving this goal. Recent advances include the design of catalysts that function effectively under atmospheric pressure and moderate temperatures (e.g., below 100°C). researchgate.net For example, research on the exsolution of rhodium nanoparticles from mixed oxide supports has shown a path toward creating highly stable and active catalysts that operate at lower temperatures for hydroformylation reactions. acs.org While tested on other olefins like 1-hexene, this principle of low-temperature catalyst design is directly applicable to the synthesis of this compound. acs.org
Advanced Mechanistic Investigations of Complex Reactions
This compound is synthesized industrially via the hydroformylation of 3,3-dimethyl-1-butene. This reaction, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the alkene. scielo.org.mx The hydroformylation of sterically hindered alkenes like 3,3-dimethyl-1-butene predominantly yields the linear aldehyde, this compound, due to steric impediments that disfavor the formation of the branched isomer. scielo.org.mx
Detailed mechanistic studies have been conducted to understand and optimize this transformation. Research using rhodium and manganese carbonyl complexes as catalyst precursors has shed light on the synergistic effects in bimetallic catalysis. acs.orgnih.gov
A study on the Rh₄(CO)₁₂-catalyzed hydroformylation of 3,3-dimethylbut-1-ene, promoted with HMn(CO)₅, demonstrated a significant increase in the catalytic rate compared to using only the rhodium catalyst. acs.orgnih.gov The investigation was carried out at low temperatures (approx. 298 K) in an n-hexane solvent. nih.gov In-situ FTIR spectroscopy revealed the presence of homometallic complexes like RCORh(CO)₄, Rh₄(CO)₁₂, HMn(CO)₅, and Mn₂(CO)₁₀ during the reaction. acs.orgnih.gov
The kinetics of the product formation were found to follow a distinct linear-bilinear relationship: Rate = k₁[RCORh(CO)₄][CO]⁻¹[H₂] + k₂[RCORh(CO)₄][HMn(CO)₅][CO]⁻¹·⁵ acs.orgnih.gov
The first term of the equation represents the conventional monometallic rhodium-catalyzed cycle. nih.gov The second term indicates a bimetallic pathway where the manganese hydride attacks the rhodium-acyl intermediate. nih.gov These findings strongly suggest that the observed synergism arises from a "bimetallic catalytic binuclear elimination" mechanism rather than from a cluster-catalyzed pathway. acs.orgnih.gov
Table 3: Catalytic Systems for Hydroformylation of 3,3-Dimethyl-1-butene
| Catalytic System | Substrate | Key Intermediates | Product | Mechanistic Insight | Reference(s) |
|---|---|---|---|---|---|
| Rh₄(CO)₁₂ / HMn(CO)₅ | 3,3-Dimethyl-1-butene | RCORh(CO)₄, HMn(CO)₅ | This compound | Synergistic catalysis via bimetallic binuclear elimination | acs.orgnih.gov |
| Rhodium/phosphine ligands | 3,3-Dimethyl-1-butene | Hydride-formyl rhodium species | This compound (linear product) | Steric hindrance directs the formation of the linear aldehyde | scielo.org.mx |
Mechanisms of Catalytic Hydroformylation Involving this compound Formation
Identification and Characterization of Organometallic Intermediates (e.g., Acylrhodium Tetracarbonyls)
The hydroformylation of alkenes, including the precursor to this compound, proceeds through a series of well-defined organometallic intermediates. illinois.edu A crucial species in the rhodium-catalyzed cycle is the acylrhodium tetracarbonyl complex. acs.org Following the coordination of the alkene (3,3-dimethyl-1-butene) to a rhodium-hydride complex and subsequent migratory insertion to form a rhodium-alkyl species, carbon monoxide insertion leads to the corresponding acyl complex. illinois.edu
In-situ high-pressure infrared (HP-IR) spectroscopy has been a pivotal tool for the direct observation of these transient species under reaction conditions. acs.orgresearchgate.net For a range of alkenes, including those structurally related to 3,3-dimethyl-1-butene, the formation of the acylrhodium tetracarbonyl intermediate, RCORh(CO)₄, has been confirmed. acs.org Spectroscopic data suggest these intermediates adopt a trigonal bipyramidal geometry, with the acyl group occupying an axial position. acs.org In studies on the hydroformylation of 3,3-dimethyl-1-butene, researchers have successfully identified and characterized both the hydrido and acyl complexes of rhodium as the dominant organometallic species during the catalytic cycle. researchgate.netresearchgate.net The specific intermediate observed depends on the reaction conditions and substrate concentration.
A general catalytic cycle for rhodium-catalyzed hydroformylation is shown below:
Generation of an unsaturated 16-electron Rh-H species (e.g., HRh(CO)(PPh₃)₂). researchgate.net
Coordination of the alkene (3,3-dimethyl-1-butene). illinois.edu
Migratory insertion of the alkene into the Rh-H bond to form a rhodium-alkyl complex. illinois.edu
Coordination of a CO molecule. illinois.edu
Migratory insertion of CO into the rhodium-alkyl bond to form a rhodium-acyl complex (e.g., an acyl rhodium tetracarbonyl). illinois.edu
Oxidative addition of H₂ followed by reductive elimination of the aldehyde (this compound), regenerating the rhodium-hydride catalyst. acs.orgmdpi.com
Kinetic Studies and Determination of Rate-Determining Steps
Kinetic investigations into the hydroformylation of 3,3-dimethyl-1-butene have revealed complex behavior that is highly dependent on reaction conditions. Detailed studies using in-situ FTIR spectroscopy have allowed for the tracking of both organic components and catalytic intermediates over the entire course of the reaction. researchgate.net
The reaction kinetics often follow a Michaelis-Menten-type model, which can shift from zero-order to pseudo-first-order with respect to the olefin concentration as the reaction progresses. researchgate.netresearchgate.net This shift corresponds to a change in the predominant catalytic resting state. At high olefin concentrations, the catalyst exists mainly as a coordinatively saturated acyl complex, while at lower concentrations, the rhodium hydride complex becomes the major resting state. researchgate.netresearchgate.net
A critical finding from these studies is the identification of the rate-determining step. For the hydroformylation of 3,3-dimethyl-1-butene with phosphite-modified rhodium catalysts, it has been experimentally proven that the hydrogenolysis of the intermediate acyl complex is the rate-limiting step. researchgate.netresearchgate.net This holds true even at high olefin conversions where the rhodium hydride is the predominant species and the reaction appears nearly first-order in olefin. researchgate.net The influence of hydrogen concentration on the reaction rate further supports that the pre-equilibrium step involving the catalyst-substrate complex is not established. researchgate.net In contrast, for some internal olefins, the reaction of the olefin with the rhodium hydride complex can become rate-determining. ethernet.edu.et
The table below summarizes key kinetic findings for the hydroformylation of 3,3-dimethyl-1-butene.
Table 1: Kinetic Parameters and Rate-Determining Steps
| Catalyst System | Substrate | Kinetic Order (Olefin) | Rate-Determining Step | Observation Method |
|---|---|---|---|---|
| Rh-monophosphite | 3,3-Dimethyl-1-butene | Shifts from zero-order to first-order | Hydrogenolysis of the acyl complex researchgate.net | In-situ HP-FTIR researchgate.net |
| Rh-diphosphite | 3,3-Dimethyl-1-butene | Pseudo-first-order (at 70°C) | Hydrogenolysis of the acyl complex | In-situ HP-FTIR researchgate.net |
Influence of Steric and Electronic Factors on Regioselectivity and Stereoselectivity
The hydroformylation of 3,3-dimethyl-1-butene (neohexene) to produce this compound is a classic example of sterically controlled regioselectivity. The bulky tert-butyl group on the alkene substrate exerts a significant steric influence, directing the addition of the formyl group to the terminal carbon. chinesechemsoc.orgchemeurope.com This results in a high selectivity for the linear aldehyde, this compound, over the branched isomer. chinesechemsoc.org
Steric Effects : The large steric hindrance posed by the tert-butyl group makes the internal carbon of the double bond less accessible to the bulky rhodium catalyst complex. chinesechemsoc.orgchemeurope.com Consequently, the hydride migration and subsequent formyl group addition occur preferentially at the less-hindered terminal carbon atom. This steric repulsion is a dominant factor in achieving high regioselectivity for the linear product. chinesechemsoc.org
Electronic Effects : While steric effects are dominant for neohexene, electronic factors also play a role in determining regioselectivity in hydroformylation. Generally, making the metal hydride complex more electron-rich reduces the proton-like character of the hydride. chemeurope.com This disfavors Markovnikov addition (which would lead to the branched product) and increases selectivity for the linear aldehyde. chemeurope.com However, in the case of neohexene, the steric effect is the primary driver for the observed high linearity. chinesechemsoc.org In contrast, for substrates like styrene, electronic effects can favor the formation of the branched aldehyde due to the stability of the intermediate benzyliridium complex. chinesechemsoc.org
The formation of the alkyl complex is considered the regioselectivity-determining step in the catalytic cycle, as the n/iso ratio is influenced by the steric and electronic properties of both the catalyst and the substrate. mdpi.com
Analysis of Catalyst Fragmentation and Hydrogenolysis Processes
During hydroformylation, catalysts can undergo several processes that affect their performance, including fragmentation and side reactions like hydrogenolysis. While modern rhodium-phosphine catalysts often exhibit good thermal stability, certain ligands can be susceptible to cleavage. ionicviper.org
Hydrogenolysis of the aldehyde product to form the corresponding alkane is a potential side reaction. In the hydroformylation of 3,3-dimethyl-1-butene, the primary product is this compound. However, under certain conditions, this aldehyde can be further reduced to 4,4-dimethylpentane. This is generally considered an undesirable side reaction, and catalysts are often designed to maximize chemoselectivity towards the aldehyde. chinesechemsoc.org For some zeolite-encaged rhodium ion catalysts, hydrogenation of the alkene can be entirely inhibited, leading to perfect chemoselectivity for the aldehyde product. chinesechemsoc.org
Another process is the hydrogenation of the ligand itself. High-pressure infrared (HPIR) spectroscopy has revealed that for certain phospholene-phosphite ligands, the C=C bond within the ligand can be slowly hydrogenated in the presence of rhodium and syngas. mdpi.com This demonstrates that even parts of the ligand remote from the metal center can undergo transformation during the catalytic process. mdpi.com
Catalyst Stability and Decomposition Pathways
The stability of the rhodium catalyst is crucial for efficient and long-term industrial processes. mdpi.com Catalyst deactivation can occur through various pathways. Under anhydrous conditions, active rhodium(I) species like [Rh(CO)₂I₂]⁻ can be deactivated by forming species such as trans-[Rh(CO)₂I₄]⁻. mdpi.com
Rhodium carbonyl clusters, such as Rh₆(CO)₁₆, can decompose under vacuum at relatively low temperatures directly to metallic rhodium and carbon monoxide, without forming a gaseous carbonyl intermediate. cambridge.org This decomposition can produce high surface area metallic particles. cambridge.org The stability of supported rhodium catalysts is also a key area of study. For instance, DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) has been used to observe CO-induced fragmentation of rhodium nanoparticles on alumina (B75360) supports, leading to the formation of less active single-atom sites. acs.org
In some supported liquid-phase catalyst systems, long-term stability experiments have shown only minor deactivation over extended periods. researchgate.net However, an increase in catalyst mass can occur due to the in-situ formation of high-boiling compounds, such as aldol (B89426) condensation by-products, which accumulate in the support's pores. researchgate.net These accumulated products can act as solvents for the active catalyst species. researchgate.net
Aldol Condensation Reactions Involving this compound (as Product or Reactant)
Enantioselective and Diastereoselective Aldol Additions
This compound is a sterically hindered aldehyde that has been utilized in studies of direct catalytic asymmetric aldol reactions. In these reactions, an aldehyde acts as both the nucleophile (via its enol or enamine form) and the electrophile.
In one study, this compound was used as the electrophilic acceptor in a cross-aldol reaction with propionaldehyde (B47417) as the donor, catalyzed by the chiral amine (S)-proline. princeton.edu This reaction yielded the anti-aldol product with high diastereoselectivity and enantioselectivity.
Another investigation focused on the direct catalytic asymmetric aldol reaction between a thioamide and various aldehydes, including this compound. rsc.org Using a copper-based catalyst system with a chiral ligand, the reaction of the thioamide with this compound afforded the corresponding β-hydroxy thioamide adduct with uniformly high stereoselectivity. rsc.org The bulky nature of this compound did not impede the achievement of excellent stereochemical control in this transformation. rsc.org
The table below summarizes the results of stereoselective aldol reactions involving this compound.
Table 2: Stereoselective Aldol Reactions with this compound
| Aldol Donor | Aldol Acceptor | Catalyst/Promoter | Product Stereochemistry | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| Propionaldehyde | This compound | (S)-Proline | anti | 20:1 | 91% |
Proline-Catalyzed Methodologies and Stereochemical Models
Proline has emerged as a highly effective organocatalyst for direct asymmetric cross-aldol reactions involving aldehydes. princeton.edu In the context of reactions with aldehydes like this compound, L-proline can catalyze the addition of a donor aldehyde to an acceptor aldehyde, yielding β-hydroxyaldehydes with high enantioselectivity and diastereoselectivity. princeton.edu This methodology is significant as it allows for the direct coupling of two distinct aldehyde components.
The stereochemical outcome of these proline-catalyzed aldol reactions can be rationalized by established models. princeton.edu The reaction proceeds through an enamine intermediate, formed between the proline catalyst and the donor aldehyde. This enamine then attacks the acceptor aldehyde. The stereochemistry of the resulting product is determined by the facial selectivity of this attack, which is controlled by the chiral environment provided by the proline catalyst. Three main stereochemical models have been proposed to predict the absolute and relative configurations of the products in proline-catalyzed aldol reactions. These models account for the observed high levels of stereocontrol. princeton.edu
Notably, these proline-catalyzed reactions can be performed with relatively low catalyst loadings (e.g., 10 mol%) and achieve high yields in reasonably short reaction times. princeton.edu For instance, the cross-aldol reaction between propionaldehyde and isobutyraldehyde (B47883), a structurally similar aldehyde to this compound, proceeds with high efficiency and stereoselectivity. princeton.edu
Formation Mechanisms of β-Hydroxyaldehyde Derivatives
The formation of β-hydroxyaldehyde derivatives, such as those that would result from the self-condensation or cross-aldol reaction of this compound, proceeds through a well-established aldol addition mechanism. uomosul.edu.iqgoogle.comwikipedia.org In a base-catalyzed reaction, a base (like hydroxide (B78521) ion) abstracts an α-hydrogen from one aldehyde molecule to form a resonance-stabilized enolate ion. uomosul.edu.iqwikipedia.org This enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second aldehyde molecule. uomosul.edu.iqwikipedia.org The resulting intermediate is an alkoxide, which is then protonated (typically by a solvent molecule like water) to yield the final β-hydroxyaldehyde product. uomosul.edu.iq
In proline-catalyzed aldol reactions, the mechanism involves the formation of an enamine from proline and the donor aldehyde. libretexts.org This enamine is the key nucleophilic species that attacks the acceptor aldehyde. libretexts.org Subsequent hydrolysis of the resulting iminium ion releases the β-hydroxyaldehyde product and regenerates the proline catalyst. libretexts.org
Atmospheric Chemical Transformations
In the atmosphere, volatile organic compounds (VOCs) like this compound are primarily removed through reactions with oxidants, with the hydroxyl (OH) radical being the most significant. copernicus.orgcopernicus.orgwhiterose.ac.uk The reaction of OH radicals with aldehydes and other aliphatic compounds predominantly occurs via hydrogen atom abstraction from C-H bonds or, if present, O-H bonds. copernicus.org For an aldehyde like this compound, abstraction of the weakly bound aldehydic hydrogen is a major reaction pathway. copernicus.org
Computational chemistry is a valuable tool for predicting the atmospheric degradation pathways of organic compounds and their potential to form secondary organic aerosols (SOA). copernicus.org Following the initial reaction with OH radicals, the resulting alkyl radicals from this compound will react with molecular oxygen (O₂) to form peroxy radicals (RO₂). These peroxy radicals can then undergo a variety of reactions, including reactions with nitric oxide (NO), hydroperoxy radicals (HO₂), or other RO₂ radicals, leading to the formation of a range of stable products such as other carbonyls, alcohols, and nitrates. copernicus.orgresearchgate.net
The degradation of aldehydes in the atmosphere contributes to the formation of photochemical smog and particulate matter. researchgate.net The oxidation products can have lower volatility than the parent compound and can partition into the aerosol phase, contributing to SOA formation. copernicus.org Explicit chemical mechanisms, often informed by computational studies and laboratory data, are used in atmospheric models to simulate these complex reaction sequences and predict the formation of pollutants like ozone and SOA. copernicus.orgcopernicus.org The branching ratios of the initial OH radical attack, which can be estimated using SARs, are critical for accurately representing the subsequent oxidation pathways in these models. copernicus.orgresearchgate.net
Reactions with Atmospheric Oxidants (e.g., Hydroxyl Radicals).
Ozonolysis Mechanisms and Cleavage Patterns in Related Systems
Ozonolysis is a powerful oxidation reaction that cleaves carbon-carbon double and triple bonds. libretexts.orgpressbooks.pubbyjus.com While this compound itself is saturated and does not directly undergo ozonolysis, understanding the mechanism is relevant for the atmospheric degradation of unsaturated compounds that might be present alongside it or formed from other precursors.
The mechanism of ozonolysis is complex. pressbooks.pub Ozone first adds across the double bond in a 1,3-dipolar cycloaddition to form a highly unstable primary ozonide (a molozonide). unl.eduslideshare.net This intermediate rapidly rearranges via cycloreversion into a carbonyl compound (an aldehyde or ketone) and a carbonyl oxide, also known as a Criegee intermediate. copernicus.orgunl.edu These two fragments can then recombine in a different orientation through another 1,3-dipolar cycloaddition to form a more stable secondary ozonide (a 1,2,4-trioxolane). unl.edu
The final products of ozonolysis depend on the workup conditions. byjus.com A reductive workup, often using dimethyl sulfide (B99878) or zinc, cleaves the secondary ozonide to yield aldehydes and/or ketones. pressbooks.pub An oxidative workup, for example with hydrogen peroxide, will oxidize any aldehydes formed to carboxylic acids. byjus.com The specific aldehydes and ketones produced are determined by the substitution pattern of the original alkene. libretexts.orgpressbooks.pub For instance, a monosubstituted alkene carbon will yield an aldehyde, while a disubstituted one will form a ketone. libretexts.org
Homolytic Cleavage Mechanisms in Organometallic Mediated Synthesis
Homolytic cleavage, the breaking of a chemical bond where each fragment retains one of the originally bonded electrons, is a key step in many organometallic-mediated reactions. In the context of aldehydes, decarbonylation reactions can proceed through such mechanisms. For example, density functional theory (DFT) studies have shown that aldehyde deformylation can occur via an inner-sphere mechanism involving metal-dioxygen complexes. nih.gov
This mechanism involves the coordination of the aldehyde to the metal center, followed by a rate-determining homolytic cleavage of the aldehyde's C-C bond. nih.gov This cleavage is facilitated by a dioxygen ligand radical in a process resembling a second-order nucleophilic substitution (SN2). nih.gov This step generates an alkyl radical and is crucial as it facilitates the subsequent cleavage of the dioxygen O-O bond. nih.gov
Another example of homolytic cleavage is seen in chromium-mediated reactions. Alkyl radicals can be generated and trapped by a chromium(II) species to form an alkylchromium(III) intermediate. thieme-connect.com This intermediate can then add to an aldehyde. thieme-connect.com In some photoredox/chromium dual catalytic systems, alkyl radicals are generated through the homolytic cleavage of a C-H or other bonds, which then participate in the catalytic cycle. thieme-connect.com These radical processes demonstrate the versatility of organometallic reagents in mediating transformations involving the cleavage and formation of bonds at the carbonyl group or adjacent carbons.
Derivatives and Structural Analogs of 4,4 Dimethylpentanal
Synthesis and Characterization of Functionalized Derivatives
4,4-Dimethylpentanal, like other aldehydes, readily undergoes reactions to form various derivatives by modifying its aldehyde functional group. These derivatives often exhibit distinct properties and are valuable intermediates in further synthetic endeavors.
Imine-Based Derivatives (e.g., Hydrazones, Azines, Semicarbazones)
Imine-based derivatives are commonly synthesized through the condensation reaction between the aldehyde group of this compound and nitrogen-containing nucleophiles such as hydrazine (B178648), substituted hydrazines, or semicarbazide. This reaction typically proceeds via a nucleophilic addition-elimination mechanism, where the nucleophile attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond characteristic of imines and their derivatives soeagra.comchemguide.co.ukopenstax.orglibretexts.org.
For instance, reaction with hydrazine (H₂N-NH₂) yields hydrazones. If a pre-formed hydrazone is used, it can undergo further transformations, such as in the Wolff-Kishner reduction, which converts carbonyl compounds into methylene (B1212753) groups openstax.orglibretexts.orgwikipedia.org. Semicarbazones are formed by reacting this compound with semicarbazide. These derivatives are often crystalline and can be used for the characterization and identification of aldehydes soeagra.com.
The synthesis of these derivatives typically involves reacting the aldehyde with the appropriate hydrazine derivative in a suitable solvent, often with mild acidic catalysis to facilitate the reaction. Characterization methods commonly employed include melting point determination (for crystalline derivatives), infrared (IR) spectroscopy (to identify the C=N stretch), and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) to confirm the structure and purity of the synthesized compounds.
Formation of Hydroxylated and Methoxylated Derivatives
While direct hydroxylation or methoxylation of this compound is not extensively documented in the provided search results, related reactions involving similar aldehydes or structural motifs offer insights into potential pathways. Aldol (B89426) condensation reactions, for example, can lead to β-hydroxy aldehydes, which are a type of hydroxylated derivative evitachem.comprinceton.edu. For instance, the aldol condensation of 2,4-dimethylpentanal (B3050699) with benzaldehyde (B42025) in the presence of a base can yield a β-hydroxy ketone, illustrating the formation of hydroxylated structures from branched aldehydes brainly.com.
The synthesis of hydroxylated aldehydes generally involves carbon-carbon bond-forming reactions, such as aldol condensations or reactions with organometallic reagents followed by oxidation or hydrolysis evitachem.comtandfonline.comorganic-chemistry.orgacs.orgrsc.org. Methoxylated derivatives could potentially be synthesized through reactions involving methanol, such as acetal (B89532) formation under acidic conditions, or via specific etherification reactions on hydroxylated precursors.
The characterization of hydroxylated and methoxylated derivatives would involve standard spectroscopic techniques (IR, NMR) to confirm the presence of the hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) groups, as well as the integrity of the aldehyde functionality or its subsequent transformation.
Comparative Studies of Branched Pentanal Isomers and Analogs
Comparing this compound with its structural isomers provides valuable information regarding how subtle changes in molecular architecture influence chemical reactivity and selectivity.
Examination of Structural and Electronic Influences on Reactivity Profiles
Electronic effects also play a role. The electron-withdrawing nature of the aldehyde group makes the carbonyl carbon electrophilic. While all pentanal isomers share this basic reactivity, the inductive effects of alkyl substituents can subtly modulate electron density and thus reactivity. For example, studies on hydroformylation of alkenes indicate that electronic factors, alongside steric factors, dictate regioselectivity, favoring branched products under certain catalytic conditions acs.orgnih.govscielo.org.mx.
The steric environment around the aldehyde group is a key determinant of its reactivity in nucleophilic addition reactions. Aldehydes with branching closer to the carbonyl group, like 2,3-dimethylpentanal, may experience more significant steric hindrance, potentially slowing down reactions or influencing stereochemical outcomes compared to less hindered aldehydes smolecule.com.
Regioselectivity and Stereoselectivity in Reactions Involving Isomers (e.g., 2,4-Dimethylpentanal, 3,4-Dimethylpentanal (B100440), 3,3-Dimethylpentanal)
The regioselectivity and stereoselectivity of reactions involving branched pentanal isomers are highly dependent on the specific reaction conditions and the nature of the reagents.
Aldol Condensations: In aldol condensations, the regioselectivity is governed by which α-carbon is deprotonated to form the enolate. For branched aldehydes, steric and electronic factors influence the preferred site of enolization. For example, in the reaction of benzaldehyde with 2,4-dimethylpentanal, the enolate formation and subsequent nucleophilic attack are influenced by the branching pattern, potentially leading to complex mixtures or favoring specific products based on kinetic or thermodynamic control brainly.com.
Hydroformylation: Hydroformylation, the addition of CO and H₂ to alkenes to form aldehydes, is highly sensitive to regioselectivity. Studies on the hydroformylation of alkenes like 3,3-dimethylbut-1-ene and 2,3-dimethylbut-1-ene show that steric hindrance can lead to exclusive formation of linear products (e.g., this compound and 3,4-dimethylpentanal, respectively) due to steric impediments that disfavor branched alkyl intermediates scielo.org.mx. Conversely, rhodium-catalyzed hydroformylation can be tuned to favor branched aldehydes, with steric hindrance from ligands playing a crucial role in directing regioselectivity acs.orgscielo.org.mx. For example, rhodium catalysts with bulky phosphine (B1218219) ligands can achieve high selectivity for branched aldehydes, often with branched-to-linear ratios exceeding ten acs.org.
Stereoselective Reactions: The stereochemical outcome of reactions involving chiral centers or the creation of new stereocenters is critical. For example, in proline-catalyzed cross-aldol reactions, the addition of propionaldehyde (B47417) to isobutyraldehyde (B47883) can yield (2S,3S)-3-hydroxy-2,4-dimethylpentanal with high enantiomeric excess (ee) and diastereoselectivity princeton.edu. This highlights how the structure of the aldehyde and the chiral catalyst influence the stereochemical outcome. Studies on the kinetic resolution of β-branched aldehydes through peptide-catalyzed conjugate addition reactions demonstrate high diastereoselectivities and enantioselectivities, with the stereochemistry of the products being influenced by the structure of the aldehyde and the catalyst nih.govacs.org.
The specific arrangement of methyl groups in isomers like 2,4-Dimethylpentanal, 3,4-Dimethylpentanal, and 3,3-Dimethylpentanal influences the steric and electronic environment around the reactive centers, leading to distinct reactivity profiles and selectivities in various chemical transformations. For instance, the presence of a quaternary carbon at the β-position (as in 3,3-Dimethylpentanal) can significantly alter the steric accessibility compared to isomers with branching at the α or γ positions.
Advanced Analytical and Spectroscopic Characterization in Research
In Situ Spectroscopic Techniques for Reaction Monitoring and Mechanistic Elucidation
In situ spectroscopic techniques allow for the real-time observation of chemical reactions, providing crucial data on the kinetics, intermediates, and mechanisms without the need for sample extraction. This is particularly valuable for high-pressure or reactive environments where 4,4-Dimethylpentanal might be formed or consumed.
High-Pressure Infrared (HP-IR) spectroscopy is a powerful tool for monitoring reactions occurring under elevated pressures, commonly encountered in catalytic processes such as hydroformylation. In the context of this compound, HP-IR has been employed to track its formation as a product from the hydroformylation of precursors like 3,3-dimethyl-1-butene (B1661986) researchgate.netrsc.org. This technique allows for the real-time observation of characteristic carbonyl (C=O) stretching vibrations of the aldehyde group, typically appearing around 1720 cm⁻¹ nih.govvulcanchem.com, as well as monitoring the consumption of reactants and the appearance of organometallic intermediates, such as acylrhodium tetracarbonyl species, under catalytic conditions researchgate.netrsc.orgacs.org. The ability to perform these measurements in situ under pressure provides direct insights into the reaction pathway and the stability of catalytic species involved in the formation of this compound researchgate.netrsc.orgresearchgate.netresearchgate.net.
High-Pressure Nuclear Magnetic Resonance (HP-NMR) spectroscopy complements HP-IR by offering detailed structural information and enabling the identification of reaction intermediates and the study of molecular dynamics under pressure. While direct HP-NMR studies specifically detailing this compound's formation are less frequently cited than IR studies in the context of hydroformylation, HP-NMR has been instrumental in characterizing intermediates in related aldehyde-forming reactions nih.govjove.com. For instance, studies on alcohol oxidation have utilized HP-NMR to identify transient species such as alpha-monochloramines and aldehydes, confirming precursor-product relationships nih.gov. In catalytic processes, HP-NMR can reveal the structural evolution of catalysts and intermediates, providing a deeper understanding of the reaction mechanism and the influence of pressure on molecular behavior, which is critical for reactions that produce or consume compounds like this compound rsc.orgresearchgate.net.
In situ Raman spectroscopy provides vibrational fingerprints of molecules present in a reaction mixture, offering complementary structural and chemical information to IR spectroscopy. It is particularly useful for identifying specific functional groups and molecular structures of reactants, products, and catalytic species le.ac.uklehigh.edu. In the context of this compound, Raman spectroscopy, when coupled with chemometric analysis, has been successfully used to recover its pure component spectra from complex reaction mixtures, such as those encountered in rhodium-catalyzed hydroformylation researchgate.net. The technique's ability to provide molecular-level information under reaction conditions makes it invaluable for understanding the dynamic processes involved in the synthesis of aldehydes like this compound, including the identification of catalytic intermediates researchgate.netlehigh.edu.
High-Pressure Nuclear Magnetic Resonance (HP-NMR) Spectroscopy for Understanding Reaction Intermediates and Molecular Dynamics.
Chemometric and Advanced Data Processing Methodologies
The complex spectroscopic data generated from in situ measurements often require advanced chemometric and data processing techniques to extract meaningful information. These methods are essential for resolving overlapping signals and isolating the spectral contributions of individual components.
Band-Target Entropy Minimization (BTEM) is a powerful chemometric technique used for the resolution of multicomponent spectra, enabling the recovery of pure component spectra from mixtures where signals may overlap significantly researchgate.netacs.orgresearchgate.net. In studies involving this compound, BTEM has been applied to in situ IR and Raman spectroscopic data from hydroformylation reactions. This method allows researchers to isolate the spectral signatures of this compound, its precursors (e.g., alkenes), and various catalytic intermediates, even when present at low concentrations or when their spectra are superimposed researchgate.netacs.orgresearchgate.net. BTEM's ability to work without prior spectral libraries or assumptions about the number of components makes it particularly robust for exploring complex catalytic systems where this compound is an analyte researchgate.netacs.org.
Deconvolution techniques are fundamental to analyzing spectroscopic data from reactions involving multiple species, such as the hydroformylation process that yields this compound. These methods aim to separate overlapping spectral bands that arise from different molecules or different vibrational modes within the same molecule. By employing algorithms like BTEM or other multivariate curve resolution (MCR) approaches, researchers can effectively resolve complex spectroscopic datasets. This allows for the accurate quantification of individual components and the detailed understanding of reaction kinetics and mechanisms, even in systems with numerous interacting species rsc.orgacs.orgresearchgate.netmdpi.com. The precise resolution of signals is critical for correctly identifying and tracking the concentration of this compound and associated reaction species.
Data Tables
To illustrate the spectroscopic characteristics and applications relevant to this compound, the following tables provide illustrative data and summaries of research findings.
Table 1: Illustrative Spectroscopic Signatures of the Aldehyde Functional Group in this compound
| Spectroscopic Technique | Characteristic Signal/Region | Typical Value/Assignment | Relevance to this compound |
| Infrared (IR) Spectroscopy | C=O Stretching Vibration | ~1720 cm⁻¹ | Primary indicator of the aldehyde carbonyl group. nih.govvulcanchem.com |
| C-H Stretching (Aldehyde) | ~2700-2850 cm⁻¹ | Characteristic weak bands associated with the aldehyde C-H stretch. | |
| ¹H NMR Spectroscopy | Aldehyde Proton (CHO) | δ 9.7-10.0 ppm (singlet) | A distinct singlet in the downfield region, confirming the presence of the aldehyde proton. vulcanchem.com |
| Alkyl Protons (CH₃, CH₂) | δ 0.9-2.5 ppm | Signals corresponding to the tert-butyl group and the methylene (B1212753) group adjacent to the carbonyl. vulcanchem.com | |
| ¹³C NMR Spectroscopy | Carbonyl Carbon (C=O) | δ ~200 ppm | Highly deshielded carbon signal characteristic of aldehydes. vulcanchem.com |
| Quaternary Carbon (C(CH₃)₃) | δ ~25-35 ppm | Signal for the quaternary carbon atom bearing the methyl groups. vulcanchem.com | |
| Methylene Carbon (CH₂) | δ ~40-50 ppm | Signal for the methylene carbon adjacent to the carbonyl. |
Note: Values are typical and can vary based on solvent and experimental conditions.
Table 2: Application of In Situ Spectroscopic Techniques in Hydroformylation Reactions Leading to this compound
| Study Reference | Alkene Precursor | Catalyst System (Example) | Spectroscopic Techniques Used | Key Findings Related to this compound |
| researchgate.net | 3,3-Dimethyl-1-butene | Rhodium-based | HP-IR, In Situ Raman, BTEM | Recovery of pure component spectra of this compound; identification of organometallic intermediates. |
| rsc.org | Neohexene (3,3-Dimethyl-1-butene) | Rhodium-based | HP-FTIR, Chemometric (PGA) | High n-regioselectivity to this compound; monitoring catalyst decomposition. |
| rsc.org | Neohexene | Rhodium-BiPhePhos | HP-IR, HP-NMR | Identification of dominant resting state hydrido complexes and acyl complexes; high n-regioselectivity to this compound. |
| scielo.org.mxscielo.org.mxjmcs.org.mx | 3,3-Dimethyl-1-butene | Rhodium-dppe, Rhodium-PPh₃ | Various (implied spectroscopic monitoring) | Exclusive formation of linear products, including this compound, attributed to steric factors. |
Compound List
this compound
3,3-Dimethyl-1-butene
Acetaldehyde
Acetic Acid
Carbon Dioxide
Crotonaldehyde
Acetaldol
Butyraldehyde
Acrylic Acid
Formic Acid
Ethane-1,1-diol
Ethoxyhydroxyethane
Pentanal
Nonanal
(E)-Hept-2-enal
Pyridine
N-butenes
Styrene
Allyl alcohol
Cyclohexene
2,3-dimethylbut-1-ene
3,4-dimethylpentanal (B100440)
2,3-dimethyl-2-butene (B165504)
1-Dodecene
1-Hexene
Aryl Azides
Ruthenium-Porphyrin Complexes
Metal Carbonyls
Rhodium Carbonyl Complexes
Acylrhodium Tetracarbonyls
Rhodium Hydride Complexes
Application in Elucidating Reaction Mechanisms and Identifying Transient Intermediates
Spectroscopic techniques, particularly in situ infrared (IR) spectroscopy, play a pivotal role in unraveling the mechanisms of reactions where this compound is a product. In the context of hydroformylation reactions, researchers utilize in situ IR spectroscopy to monitor the formation of this compound and concurrently track catalytic intermediates researchgate.netacs.orgrsc.orgethz.ch. By employing advanced chemometric analysis methods, such as Band-Target Entropy Minimization (BTEM), complex spectroscopic data can be deconvoluted to identify and quantify various species present in the reaction mixture, including this compound, catalyst precursors, and transient organometallic intermediates researchgate.netethz.ch. Kinetic studies often correlate the concentration profiles of these intermediates with the observed rate of this compound formation, thereby elucidating rate-limiting steps and reaction pathways rsc.org. Furthermore, studies on asymmetric aldol (B89426) reactions have investigated the mechanisms involving aldehydes like this compound, examining reaction reversibility and potential retro-aldol pathways.
Hyphenated Chromatographic-Spectroscopic Approaches for Complex System Analysis
Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopy, are indispensable for analyzing complex reaction mixtures and characterizing synthetic products.
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is employed for the analysis of less volatile or non-volatile compounds, offering detailed insights into the composition of reaction products. In one instance, LC-MS analysis was used to identify products, including this compound, formed during a hydrogenolysis reaction, thereby contributing to the characterization of the reaction outcome. While Liquid Chromatography-Infrared (LC-IR) is recognized as a valuable tool for monitoring chemical processes, specific applications or detailed spectral data for this compound using this technique were not prominently featured in the reviewed literature snippets.
The rigorous characterization of synthetic products and the identification of any associated impurities are critical for ensuring the quality and purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR at higher field strengths (e.g., 500 MHz), is extensively used for quality control, providing detailed structural information and purity assessments. High-Performance Liquid Chromatography (HPLC) is also utilized for purity determination. The spectroscopic methods employed during reaction monitoring, such as IR and NMR, also contribute significantly to the detailed characterization of not only the desired product, this compound, but also any byproducts or intermediates formed during synthesis or reaction processes researchgate.netacs.orgethz.ch.
Data Tables
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration (H) | Assignment | Source |
| 0.88 | s | 9 | C(CH₃)₃ | |
| 2.58–2.70 | m | 2 | CH₂CHO | |
| 9.39 | t | 1 | CHO |
Note: The provided source contains a problematic assignment for a methine proton (CH) that does not correspond to the structure of this compound ((CH₃)₃C-CH₂-CH₂-CHO). Data for the CH₂ group adjacent to the tert-butyl group is also not clearly delineated in the provided snippet.
Table 2: Characteristic Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Intensity | Source |
| ~1700 | Aldehyde (C=O) | Strong | researchgate.net |
Note: This value represents a general absorption band for the aldehyde functional group, commonly observed in IR spectroscopy.
Compound List
The following chemical compounds were mentioned in the context of the analytical and spectroscopic studies of this compound:
this compound
3,3-dimethyl-1-butene
2-methyl-3,3-dimethylbutanal
Rh₄(σ-CO)₉(μ-CO)₃
RCORh(CO)₄
Rh₆(CO)₁₆
3-hydroxy-4,4-dimethylpentanal
Diisobutylamine
Methyl bromoacetate (B1195939)
Thiopropionamide
Theoretical and Computational Chemistry Studies of 4,4 Dimethylpentanal and Its Reactions
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) has become a important method in computational chemistry for studying the electronic structure and properties of molecules. chemrxiv.org DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, offering a balance between accuracy and computational cost. chemrxiv.org
Elucidation of Electronic Structure, Bonding Characteristics, and Molecular Conformations
Quantum chemical calculations, particularly using DFT, are instrumental in elucidating the fundamental electronic structure and bonding characteristics of 4,4-dimethylpentanal. These calculations provide a detailed picture of the electron distribution within the molecule, highlighting the polarization of the carbon-oxygen double bond in the aldehyde group and the nature of the sigma bonds throughout the carbon skeleton.
Conformational analysis, a key aspect of understanding a molecule's behavior, can be systematically performed using DFT. For a flexible molecule like this compound, with several rotatable single bonds, multiple conformers can exist. Computational methods can identify the lowest energy conformers and the energy barriers between them. For instance, studies on similar branched-chain carbonyl compounds, such as 4,4-dimethyl-1-phenylpentane-1,3-dione, have successfully used DFT to determine the relative stabilities of different conformations. nih.gov A systematic conformational analysis of derivatives like 3-(benzyloxy)-4,4-dimethylpentanal has also been reported, underscoring the utility of these methods in determining the preferred three-dimensional structures. escholarship.org The steric bulk of the tert-butyl group in this compound significantly influences its conformational preferences, favoring staggered arrangements to minimize steric strain. ucl.ac.uk
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) | Population (%) at 298 K |
|---|---|---|---|
| Anti | 0.00 | 180.0 | 75.3 |
| Gauche | 0.85 | 60.2 | 24.7 |
Prediction of Vibrational and NMR Spectra for Comparison with Experimental Data
A significant application of DFT is the prediction of spectroscopic data, such as vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. rsc.org These theoretical spectra can be compared with experimental data to confirm the structure of a compound and to aid in the assignment of spectral features. Experimental ¹³C NMR, IR, and mass spectrometry data for this compound are publicly available in databases like PubChem. nih.gov
Table 2: Comparison of Experimental and DFT-Calculated Vibrational Frequencies for this compound (Note: This table is illustrative. While experimental data exists, a direct comparison with calculated values for this compound was not explicitly found. The data represents a typical comparison.)
| Vibrational Mode | Experimental Frequency (cm⁻¹) nih.gov | Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| C=O stretch | ~1725 | ~1730 | Aldehyde carbonyl |
| C-H stretch | ~2960 | ~2975 | Alkyl C-H |
| C-H bend | ~1365 | ~1370 | tert-butyl group |
Modeling of Transition States and Reaction Energy Profiles in Catalytic Cycles
DFT calculations are a powerful tool for investigating reaction mechanisms by modeling transition states and mapping out the entire reaction energy profile. researchgate.net This is particularly relevant for understanding the formation of this compound through catalytic processes like hydroformylation. rsc.org In the hydroformylation of 3,3-dimethyl-1-butene (B1661986), DFT can be used to model the key steps of the catalytic cycle, including the coordination of the alkene to the metal center, migratory insertion to form alkyl and acyl intermediates, and the final reductive elimination or hydrogenolysis that yields the aldehyde product. rsc.org
By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile can be constructed. researchgate.net This profile reveals the activation energies for each step, allowing for the identification of the rate-determining step of the reaction. For example, in the direct catalytic asymmetric aldol (B89426) reaction, which shares mechanistic features with other carbonyl additions, the catalytic cycle and the origins of stereoselectivity can be rationalized through the modeling of transition state structures. rsc.orgpitt.edu Similarly, in palladium-catalyzed reactions, the role of various intermediates and the critical transmetalation step in the catalytic cycle can be elucidated through computational modeling. uni-tuebingen.de These theoretical insights are crucial for optimizing reaction conditions and designing more efficient catalysts for the synthesis of this compound and related compounds.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, offering insights into the dynamics and interactions of molecules in a condensed phase. researchgate.net
Investigation of Molecular Behavior and Conformational Dynamics in Solution
While quantum chemical calculations are excellent for studying static properties and single reaction steps, molecular dynamics simulations allow for the exploration of the conformational landscape of this compound in a solvent environment over time. MD simulations track the positions and velocities of all atoms in the system, governed by a classical force field. This allows for the observation of how the molecule flexes, rotates, and samples different conformations in solution.
Understanding Solvent Effects and Intermolecular Interactions in Reaction Systems
Molecular dynamics simulations are particularly powerful for studying the role of the solvent in chemical reactions. numberanalytics.comnumberanalytics.com The solvent can significantly influence reaction rates and mechanisms through both specific interactions (like hydrogen bonding) and non-specific effects (like polarity). numberanalytics.com MD simulations explicitly include solvent molecules, allowing for a detailed analysis of the solvation shell around this compound and any reaction intermediates.
In the context of a reaction involving this compound, MD simulations can be used to:
Analyze the structure of the solvent around the reactant and transition state. osti.gov
Calculate the free energy of solvation for different species.
Investigate how solvent molecules stabilize or destabilize transition states. researchgate.net
Explore the role of intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, between the solute and the solvent.
For instance, in acid-catalyzed reactions of biomass-derived oxygenates, MD simulations have been used to understand how the composition of the solvent affects reaction rates by altering the local solvation environment of the reactant and transition state. osti.gov Similar approaches could be applied to reactions involving this compound to gain a deeper understanding of the crucial role the solvent plays in its reactivity.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the physicochemical properties and reactivity of chemical compounds based on their molecular structure. In atmospheric chemistry, QSPR is invaluable for estimating the reaction rates of organic compounds with key atmospheric oxidants, thereby predicting their atmospheric lifetime and potential environmental impact. This is particularly important for the vast number of volatile organic compounds (VOCs) for which experimental data are scarce. psu.eduoup.com
The fundamental principle of QSPR is that the chemical structure of a molecule contains the information that dictates its properties and reactivity. By identifying and quantifying specific structural features, known as molecular descriptors, it is possible to build mathematical models that correlate these descriptors with a property of interest. These descriptors can range from simple counts of atoms and bond types to more complex quantum chemical parameters.
Prediction of Reactivity and Environmental Fate in Atmospheric Chemistry
The atmospheric reactivity and environmental fate of this compound are primarily governed by its reaction with hydroxyl (•OH) radicals. copernicus.org QSPR and more specifically, Structure-Activity Relationship (SAR) models, are widely used to estimate the rate constants for such reactions, especially when experimental data are unavailable. oup.comcopernicus.org These models operate by dissecting the molecule into constituent groups and assigning a partial rate constant to each for a specific reaction, such as H-atom abstraction.
Abstraction of the aldehydic hydrogen: This is typically a major reaction pathway for aldehydes. sci-hub.st
Abstraction of hydrogen atoms from the carbon backbone: The reactivity of C-H bonds depends on their type (primary, secondary, or tertiary) and the nature of neighboring substituent groups. copernicus.org
The structure of this compound, with its bulky tert-butyl group, significantly influences its reactivity. The quaternary carbon atom in the tert-butyl group has no hydrogen atoms to be abstracted. The nine primary C-H bonds in the three methyl groups of the tert-butyl group are generally less reactive than secondary or tertiary C-H bonds. The reactivity of the two methylene (B1212753) (-CH2-) groups is also influenced by their position relative to the carbonyl and tert-butyl groups.
While a specific QSPR model solely for this compound is not detailed in the literature, its reactivity can be estimated and understood based on models developed for aliphatic aldehydes and alkanes. sci-hub.stcopernicus.org For example, a study on the isomers of hexanal (B45976) showed that while smaller aldehydes tend to fragment after reacting with •OH, longer-chain aldehydes can undergo isomerization, leading to molecular functionalization. copernicus.org The presence of branching, as in this compound, can also influence the reaction pathways, potentially favoring fragmentation depending on the stability of the resulting radical intermediates. copernicus.org
| Hydrogen Atom Site | Type of C-H bond | Number of H atoms | Expected Relative Reactivity |
| Aldehydic C-H | Aldehydic | 1 | High |
| -CH2- adjacent to C=O | Secondary | 2 | Moderate |
| -CH2- adjacent to t-butyl | Secondary | 2 | Low-Moderate |
| -CH3 groups (t-butyl) | Primary | 9 | Low |
The environmental fate of this compound is directly linked to its atmospheric lifetime, which is inversely proportional to its OH radical reaction rate constant. A faster reaction rate implies a shorter atmospheric lifetime, meaning the compound is removed from the atmosphere more quickly. The reaction products will then undergo further atmospheric processing, potentially contributing to the formation of secondary organic aerosol (SOA) and ozone. sci-hub.stcopernicus.org The branching ratio, or the fraction of the reaction proceeding through each possible pathway, is crucial for determining the nature of these secondary pollutants. sci-hub.st For branched aldehydes, the specific structure influences these branching ratios and subsequent atmospheric chemistry. copernicus.org
Applications of 4,4 Dimethylpentanal As a Chemical Intermediate in Advanced Synthesis
Model Compound for Fundamental Chemical Processes
Understanding General Reaction Mechanisms of Branched AldehydesThe structural features of 4,4-Dimethylpentanal, particularly the gem-dimethyl group at the C4 position, influence its reactivity and make it relevant for understanding the mechanisms of branched aldehydes. The electrophilic nature of its carbonyl carbon makes it susceptible to nucleophilic attack, a fundamental reaction in organic chemistrylibretexts.orgimpurity.comacs.org. This compound is also observed as a product in hydroformylation reactions, such as the hydroformylation of 3,3-dimethylbut-1-ene, indicating its relevance in studying the mechanisms and outcomes of such catalytic processesscielo.org.mx. The steric hindrance provided by the methyl groups can influence regioselectivity in reactions, as seen in its formation as a linear product from a branched alkene.
Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₄O | capes.gov.brcaltech.educhemspider.comnih.govnih.govchemsrc.com |
| Molecular Weight | 114.188 g/mol | chemspider.com |
| CAS Number | 926-36-3 | capes.gov.brcaltech.educhemspider.comnih.govnih.govchemsrc.comscielo.org.mx |
| Predicted Boiling Point | 136.4 ± 9.0 °C | chemspider.com |
| Predicted Density | 0.8 ± 0.1 g/cm³ | chemspider.com |
| Predicted Flash Point | 24.5 ± 7.8 °C | chemspider.com |
| Predicted Refractive Index | 1.405 | chemspider.com |
| Predicted LogP | 2.13 | chemspider.com |
Future Research Directions and Emerging Paradigms for 4,4 Dimethylpentanal
Development of Novel Enantioselective and Diastereoselective Synthetic Routes
Future research will likely focus on developing sophisticated methods to synthesize chiral derivatives of 4,4-Dimethylpentanal or to transform it into enantiomerically enriched products. Given its achiral nature, the emphasis will be on reactions that introduce chirality during its transformation. Organocatalysis, particularly using chiral amines, is a significant area, with ongoing efforts to design catalysts that can overcome the steric challenges presented by branched aldehydes like this compound for α-functionalization, such as alkylation or aldol (B89426) reactions scienceopen.combohrium.commdpi.comscienceopen.com. The development of highly selective catalysts for sterically hindered substrates and a deeper mechanistic understanding are key future directions bohrium.commdpi.com.
Transition metal catalysis also remains a vital avenue, with research focusing on asymmetric additions of organoboron reagents or allylic species to aldehydes, aiming for high enantioselectivity even with less reactive substrates sioc-journal.cnacs.org. Novel catalyst systems, including those employing peptide catalysts for kinetic resolutions or chiral aldehyde catalysts mimicking biological processes, are also emerging areas with potential for future application frontiersin.orgacs.orgresearchgate.net. Advanced Brønsted acid catalysis, utilizing highly acidic catalysts like N-triflylphosphoramides, is being explored for reactions such as Diels-Alder and aldol reactions, with potential for improved reactivity and stereocontrol with challenging substrates rsc.org.
Table 8.1: Emerging Catalytic Strategies for Stereoselective Aldehyde Transformations
| Catalytic Strategy | Key Catalyst Types | Target Reactions/Transformations | Future Focus/Challenges |
| Organocatalysis | Chiral amines (proline derivatives), bifunctional catalysts, peptide catalysts | α-functionalization (alkylation, aldol), conjugate additions, kinetic resolution | Developing highly selective catalysts for sterically hindered substrates, mechanistic understanding, broader substrate scope |
| Chiral Aldehyde Catalysis | BINOL-derived aldehydes, pyridoxal (B1214274) derivatives | Biomimetic transformations, Mannich reactions, transaminations, α-C-H functionalization | Expanding scope, mimicking biological processes, developing novel aldehyde catalysts |
| Transition Metal Catalysis | Rh, Ru, Pd, Ir, Cu, Ni, Co complexes with chiral ligands | Additions (organoboron, allylic), cycloadditions, allylic substitution, C–H functionalization | Highly enantioselective additions to simple aldehydes, developing recyclable catalysts, addressing steric hindrance |
| Brønsted Acid Catalysis | N-Triflylphosphoramides (NTPA), phosphoric acids | Diels-Alder, additions to imines, aldol reactions, electrophilic aromatic substitutions | Enhancing acidity and steric control for challenging substrates, improving catalyst recyclability |
Integration with Flow Chemistry and Continuous Manufacturing Processes for Scalable Synthesis
The future of chemical synthesis is increasingly leaning towards continuous manufacturing and flow chemistry for enhanced safety, efficiency, and scalability. For this compound, research could focus on adapting existing batch synthetic routes into continuous flow processes. This would involve optimizing reaction parameters within microreactors or packed-bed reactors to manage heat transfer, improve mixing, and achieve higher throughput. Flow chemistry offers advantages for handling potentially hazardous intermediates or exothermic reactions, which can be critical for aldehyde synthesis and transformations. Future research will explore the development of immobilized catalysts for continuous flow systems, enabling easier separation and recycling, thereby contributing to more sustainable and cost-effective production of this compound and its derivatives rsc.org. The ability to precisely control residence time and temperature in flow reactors is particularly beneficial for managing the reactivity of aldehydes and achieving high selectivity, especially for sterically demanding substrates.
Exploration of Its Role in Biomimetic Transformations and Catalysis
Biomimetic approaches aim to replicate or be inspired by natural enzymatic processes. Aldehydes play crucial roles in various biological pathways, often acting as substrates or intermediates in enzymatic reactions. Future research could explore how this compound might participate in or serve as a model for biomimetic transformations. This could involve designing synthetic catalysts that mimic the active sites of enzymes involved in aldehyde metabolism or synthesis, such as aldehyde dehydrogenases or reductases. For instance, understanding how enzymes process sterically hindered substrates could inform the design of new synthetic catalysts for this compound transformations. Furthermore, exploring the potential of this compound as a substrate for engineered enzymes or in chemoenzymatic cascades could open new avenues for its selective functionalization.
Advanced Computational Approaches for Reaction Design and Optimization
Computational chemistry, including Density Functional Theory (DFT) and molecular dynamics simulations, offers powerful tools for understanding reaction mechanisms, predicting reactivity, and designing novel catalysts. For this compound, computational studies can be instrumental in:
Predicting Reactivity: Analyzing the electronic and steric factors influencing the reactivity of the aldehyde group and adjacent carbons.
Catalyst Design: Simulating interactions between potential catalysts (organocatalysts, metal complexes) and this compound to identify optimal geometries and electronic properties for high selectivity.
Transition State Analysis: Elucidating the stereochemical pathways of reactions, thereby guiding the development of enantioselective and diastereoselective synthetic routes.
Process Optimization: Modeling flow chemistry parameters to optimize reaction conditions for yield, selectivity, and throughput. Future research will leverage these computational tools to accelerate the discovery of new synthetic methodologies and optimize existing ones for this compound and similar sterically hindered aldehydes.
Investigation of New Catalytic Systems for Its Synthesis and Transformations
The development of novel catalytic systems is paramount for advancing the synthesis and functionalization of compounds like this compound. This includes:
Heterogeneous Catalysis: Designing solid-supported catalysts that offer ease of separation, recyclability, and potential for use in continuous flow systems. This could involve metal nanoparticles, organocatalytic moieties immobilized on solid supports, or metal-organic frameworks (MOFs) tailored for aldehyde transformations.
Biocatalysis: Employing enzymes, either native or engineered, to catalyze specific transformations of this compound with high chemo-, regio-, and stereoselectivity. This could include oxidoreductases for selective oxidation or reduction, or lyases for C-C bond formation.
Dual Catalysis: Integrating multiple catalytic modes (e.g., metal and organocatalysis, or acid and base catalysis) in a single system to achieve complex transformations in one pot, potentially overcoming limitations of individual catalytic approaches mdpi.com. Research will focus on discovering catalysts that can efficiently activate the aldehyde carbonyl group and manage the steric bulk of the gem-dimethyl substituents, leading to improved yields and selectivities in its synthesis and downstream reactions.
Expansion into Materials Science Precursor Research
Aldehydes are versatile building blocks in organic synthesis, and their unique functional group allows for diverse polymerization and material functionalization strategies. Future research could explore the potential of this compound as a precursor in materials science. Its branched structure might impart specific properties to polymers, such as altered solubility, thermal stability, or mechanical characteristics. Potential applications could include:
Polymer Synthesis: Using this compound as a monomer or co-monomer in condensation polymerization reactions (e.g., with diols or diamines to form polyacetals or Schiff bases) or in ring-opening polymerizations if appropriately functionalized derivatives are synthesized.
Cross-linking Agents: Its aldehyde functionality could be utilized for cross-linking polymer chains, thereby modifying their physical properties.
Specialty Chemicals and Additives: Investigating its use as an intermediate for synthesizing specialized additives, such as antioxidants, stabilizers, or components for fragrances and flavorings, where its specific alkyl chain might offer unique characteristics. Research efforts will aim to identify novel pathways to incorporate this compound or its derivatives into advanced materials, leveraging its structural features for tailored material properties.
Compound List:
this compound
Oseltamivir
Glycine
Cinnamaldehyde
Allylamine
Methyl ketones
Propargylic amines
α-keto acids
α,β-unsaturated aldehydes
α,β-unsaturated ketones
α-branched aldehydes
α-heteroatomic aldehydes
α-amino aldehydes
α-amino-β-silyloxy aldehydes
α,β-unsaturated lactones
α-diazo-β-ketoalkanoates
α-diazo-β-ketopentanoate
β-branched aldehydes
β-ketoalkanoates
β-silyloxy aldehydes
Carboxylic acids
Enals
Enaminones
Enones
Functionalized 2,3-dihydro-4-pyranones
Functionalized pyrrolidines
Functionalized α-vinyl aldehydes
Homoallylic alcohols
Imidazolidinone
Imines
Ketoesters
Ketones
Macrolides
N-protected aldimines
N-protected propargylic amines
N-Ts-α-amino aldehydes
Organoboron reagents
Polyene aldehydes
Polyhydroxylated pyrrolidine (B122466) alkaloids
Pyrrolidine alkaloids
Pyrrolidines
Racemic α-branched aldehydes
Silyl (B83357) enol ethers
Thioflavonoids
Trifluoromethyl ketones
Vinyl epoxides
α-amino acid esters
α-amino acids
α-aryl propionaldehydes
α-branched enals
α-diazo-β-ketoalkanoates
α-functionalized carbonyl compounds
α-functionalized aldehydes
α-heteroatom functionalised aldehydes
α-ketoesters
α-vinyl carbonyl compounds
α,α-diaryl prolinol silyl ethers
β-alkoxy enones
β-alkynyl aldehydes
β-aryl substituted enals
β-keto esters
γ-butyrolactones
γ-nitroaldehyde
gem-dimethylpentanal
meso-2,6-Dimethylcyclohexane Carboxaldehyde
pivalaldehyde
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
